1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is a halogenated organic compound with the molecular formula C5H4BrClF6 and a molecular weight of 293.43 g/mol . It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly fluorinated compound. This compound is typically used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane can be achieved through various synthetic routes. One common method involves the halogenation of a suitable precursor compound under controlled conditions. For instance, the reaction of 1,1,3,3,5,5-hexafluoropentane with bromine and chlorine in the presence of a catalyst can yield the desired product . Industrial production methods often involve large-scale halogenation reactions, where the reaction conditions such as temperature, pressure, and the concentration of reactants are carefully optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium iodide (NaI) and potassium fluoride (KF).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding hydrocarbons.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the compound to form various oxidized products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-iodo-5-chloro-1,1,3,3,5,5-hexafluoropentane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs that incorporate fluorinated moieties.
Wirkmechanismus
The mechanism by which 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane can be compared with other halogenated compounds such as:
1-Bromo-3-chloro-5-fluorobenzene: Another halogenated compound used in organic synthesis.
1-Bromo-5-chloropentane: A similar compound with fewer fluorine atoms, used in different synthetic applications.
2-Bromo-5-chloro-1,3-dimethylbenzene: A compound with a different structural framework but similar halogenation pattern.
The uniqueness of this compound lies in its high degree of fluorination, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions.
Eigenschaften
IUPAC Name |
1-bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClF6/c6-4(10,11)1-3(8,9)2-5(7,12)13/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXBBJIQYRUQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(F)(F)Br)(F)F)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClF6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.